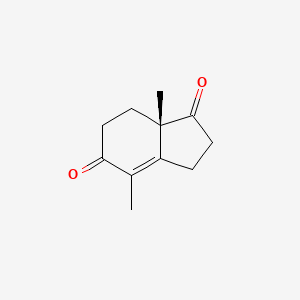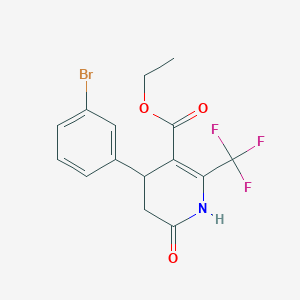
Pentafluoroethanesulfonic acid
Vue d'ensemble
Description
Pentafluoroethanesulfonic acid is a fluorinated inorganic acid with the molecular formula C₂HF₅O₃S. It is known for its high thermal and chemical stability, making it a valuable compound in various industrial and scientific applications. The compound is characterized by its strong acidic nature due to the presence of the sulfonic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentafluoroethanesulfonic acid can be synthesized through several methods. One common approach involves the fluorination of ethanesulfonic acid derivatives. The reaction typically requires the use of strong fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination processes. These processes often involve the use of specialized equipment to handle the highly reactive fluorinating agents and to ensure the safety of the operation. The product is then purified through distillation or crystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Pentafluoroethanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Complexation Reactions: It can form complexes with metal ions, which are useful in various catalytic processes.
Polymerization Reactions: The compound can act as a cross-linking agent in polymerization reactions, enhancing the properties of the resulting polymers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide.
Complexation Reactions: Metal salts such as silver nitrate are used to form complexes with this compound.
Polymerization Reactions: The compound is used in conjunction with monomers and initiators under controlled temperature and pressure conditions.
Major Products Formed:
Substitution Reactions: The major products include sulfonate esters and sulfonamides.
Complexation Reactions: Metal complexes with enhanced catalytic properties.
Polymerization Reactions: Cross-linked polymers with improved mechanical and thermal properties.
Applications De Recherche Scientifique
Pentafluoroethanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including Friedel-Crafts acylation and alkylation.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its strong acidic nature.
Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of high-performance polymers, coatings, and surfactants.
Mécanisme D'action
The mechanism of action of pentafluoroethanesulfonic acid involves its strong acidic nature, which allows it to donate protons readily. This property makes it an effective catalyst in various chemical reactions. The compound can also interact with metal ions to form stable complexes, which are useful in catalytic processes. The molecular targets and pathways involved include the activation of electrophilic centers and the stabilization of transition states in chemical reactions.
Comparaison Avec Des Composés Similaires
Pentafluoroethanesulfonic acid is unique due to its high fluorine content and strong acidic nature. Similar compounds include:
Trifluoromethanesulfonic acid: Known for its strong acidity and use in organic synthesis.
Perfluorobutanesulfonic acid: Used in similar applications but with different physical and chemical properties.
Perfluorooctanesulfonic acid: Known for its use in industrial applications and environmental persistence.
Compared to these compounds, this compound offers a balance of strong acidity and thermal stability, making it suitable for a wide range of applications.
Propriétés
IUPAC Name |
1,1,2,2,2-pentafluoroethanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF5O3S/c3-1(4,5)2(6,7)11(8,9)10/h(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNWQHIXXANPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)O)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5SO3H, C2HF5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870511 | |
| Record name | Perfluoroethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-88-1 | |
| Record name | Perfluoroethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid](/img/structure/B3041670.png)
![N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine](/img/structure/B3041671.png)

![[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon](/img/structure/B3041674.png)
![Ethyl 2-(3-{[4-(trifluoromethoxy)anilino]carbonyl}-2-pyridinyl)acetate](/img/structure/B3041675.png)
![2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide](/img/structure/B3041677.png)

![[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3041679.png)


![2-[(2-Fluorophenyl)methyl]propanedinitrile](/img/structure/B3041685.png)
![Ethyl 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3041686.png)

